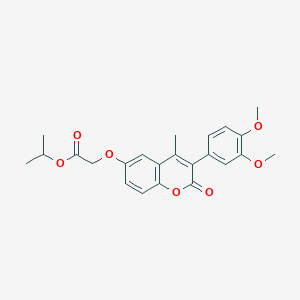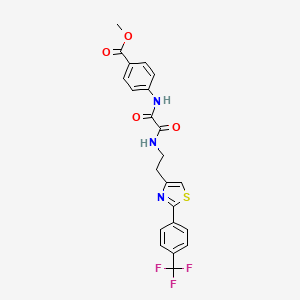![molecular formula C17H20N2O5S B11251547 N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B11251547.png)
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is a complex organic compound that features a combination of benzenesulfonyl, furan, and ethanediamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps:
Formation of the Furan Derivative: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions where a benzene ring is treated with sulfonyl chloride in the presence of a base.
Coupling with Ethanediamide: The final step involves coupling the furan derivative with ethanediamide under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones.
Reduction: Reduction of the benzenesulfonyl group can yield benzenesulfinic acid derivatives.
Substitution: The ethanediamide moiety can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Benzenesulfinic acid derivatives.
Substitution: Various substituted ethanediamide derivatives.
Applications De Recherche Scientifique
N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in the inflammatory pathway or induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide.
- **N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide.
Uniqueness
N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and benzenesulfonyl group makes it particularly interesting for medicinal chemistry applications.
Propriétés
Formule moléculaire |
C17H20N2O5S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide |
InChI |
InChI=1S/C17H20N2O5S/c1-12(2)19-17(21)16(20)18-11-15(14-9-6-10-24-14)25(22,23)13-7-4-3-5-8-13/h3-10,12,15H,11H2,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
NGFPXDNJSKCLHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide](/img/structure/B11251465.png)

![N-(3,4-difluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251482.png)
![4-[(4-methoxyphenyl)sulfonyl]-N,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251488.png)
![3-(2-Chlorophenyl)-5-methyl-N-{5-[({[(oxolan-2-YL)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-YL}-1,2-oxazole-4-carboxamide](/img/structure/B11251496.png)
![2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11251498.png)
![8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11251503.png)
![2-cyclopentyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B11251506.png)
![4-chloro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11251507.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenylbutanamide](/img/structure/B11251520.png)
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251541.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11251554.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11251556.png)

